molecular formula C9H6O9S B1613600 5-Sulfo-1,2,4-benzenetricarboxylic acid CAS No. 51307-74-5

5-Sulfo-1,2,4-benzenetricarboxylic acid

Cat. No.: B1613600
CAS No.: 51307-74-5
M. Wt: 290.21 g/mol
InChI Key: YTABKRGYUUVFFE-UHFFFAOYSA-N
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Description

5-Sulfo-1,2,4-benzenetricarboxylic acid is an organic compound with the molecular formula C₉H₆O₉S. It is characterized by the presence of three carboxylic acid groups and one sulfonic acid group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Sulfo-1,2,4-benzenetricarboxylic acid can be synthesized through several methods. One common approach involves the sulfonation of 1,2,4-benzenetricarboxylic acid. The reaction typically uses sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The process can be summarized as follows:

    Starting Material: 1,2,4-benzenetricarboxylic acid.

    Sulfonating Agent: Sulfuric acid or oleum.

    Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Sulfo-1,2,4-benzenetricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-Sulfo-1,2,4-benzenetricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific binding properties.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-Sulfo-1,2,4-benzenetricarboxylic acid involves its ability to interact with various molecular targets through its carboxylic and sulfonic acid groups. These functional groups can form hydrogen bonds, ionic interactions, and coordinate with metal ions, making the compound versatile in different chemical environments. The pathways involved often include:

    Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.

    Ionic Interactions: Formation of ionic bonds with positively charged species.

    Coordination Chemistry: Binding to metal ions in coordination complexes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzenetricarboxylic acid: Lacks the sulfonic acid group, making it less versatile in certain reactions.

    5-Sulfosalicylic acid: Contains a sulfonic acid group and a carboxylic acid group but differs in the position and number of functional groups.

    3,5-Dinitrobenzoic acid: Contains nitro groups instead of sulfonic acid, leading to different reactivity and applications.

Uniqueness

5-Sulfo-1,2,4-benzenetricarboxylic acid is unique due to the combination of three carboxylic acid groups and one sulfonic acid group on the benzene ring. This structure provides a balance of acidity and reactivity, making it suitable for a wide range of chemical transformations and applications.

Properties

IUPAC Name

5-sulfobenzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O9S/c10-7(11)3-1-5(9(14)15)6(19(16,17)18)2-4(3)8(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTABKRGYUUVFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)S(=O)(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626876
Record name 5-Sulfobenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-74-5
Record name 5-Sulfobenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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